molecular formula C19H16N6O3S B10991271 N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B10991271
M. Wt: 408.4 g/mol
InChI Key: AUBKPOPWAXSPDN-UHFFFAOYSA-N
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Description

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyrazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Once the indole and thiazole intermediates are prepared, they are coupled with pyrazine-2-carboxylic acid through an amide bond formation reaction. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide, a compound featuring a complex structure with indole and thiazole moieties, has garnered attention for its potential biological activities. This article synthesizes existing research findings to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and enzyme inhibition .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to indole and thiazole derivatives. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against resistant strains like MRSA .

Anticancer Activity

The anticancer properties of this compound are particularly promising. In vitro studies have demonstrated that related indole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amineA5490.75Apoptosis induction
This compoundMCF71.20Cell cycle arrest

The mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell proliferation and survival pathways, suggesting a potential mechanism for their anticancer effects .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antibacterial Mechanisms : The structural components may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to bactericidal effects against resistant strains .

Case Studies

A notable study evaluated a series of thiazole-containing compounds for their anticancer properties. Among these, the compound similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines with promising selectivity indices .

Properties

Molecular Formula

C19H16N6O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H16N6O3S/c1-28-11-2-3-14-12(6-11)13(7-22-14)16-10-29-19(24-16)25-17(26)9-23-18(27)15-8-20-4-5-21-15/h2-8,10,22H,9H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

AUBKPOPWAXSPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

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